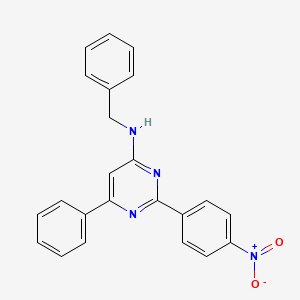

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine

Description

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine (CAS: 5739-56-0) is a pyrimidine derivative with a molecular formula of C₂₃H₁₈N₄O₂ and a molecular weight of 382.4 g/mol. Key features include:

- Substituents: A 4-nitrophenyl group at position 2, a benzylamine group at position 4, and a phenyl group at position 6 of the pyrimidine ring.

- Physicochemical properties: High lipophilicity (XLogP3 = 5.2), polar surface area of 83.6 Ų, and five hydrogen bond acceptors (notably from the nitro and amine groups) .

- Applications: Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and kinase-inhibitory properties.

Properties

IUPAC Name |

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2/c28-27(29)20-13-11-19(12-14-20)23-25-21(18-9-5-2-6-10-18)15-22(26-23)24-16-17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFHBZHVQHCONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367384 | |

| Record name | RS-0175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5739-56-0 | |

| Record name | RS-0175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of substituted anilines with benzoyl chlorides, followed by thionylation with the Lawesson reagent and subsequent cyclization under alkaline conditions . Another approach involves the Knoevenagel condensation of N-benzyl-2-cyanoacetamide with o-nitrobenzaldehyde, followed by reductive cyclization with iron in boiling acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine has been investigated for its anticancer properties. Studies indicate that it may target specific molecular pathways associated with tumor growth and proliferation. This compound has shown the ability to inhibit key enzymes involved in cancer cell survival, making it a candidate for further research in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the inhibition of deubiquitinases, which play a crucial role in regulating protein degradation and cellular signaling pathways related to cancer . Additionally, it may interact with various biological targets, modulating their activity and potentially leading to apoptosis in cancer cells .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .

Biological Studies

The compound is utilized in biochemical assays to explore enzyme interactions and inhibition mechanisms. Its ability to modulate enzyme activity makes it valuable for studying various biological processes . The interactions of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine with enzymes such as carbonic anhydrase have also been documented, showcasing its versatility as a research tool .

Materials Science

In materials science, N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine is being explored for its potential use in organic electronics and as a building block for advanced materials. Its unique electronic properties due to the nitrophenyl and phenyl groups may facilitate applications in developing new electronic devices .

Synthesis and Chemical Reactions

The synthesis of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine typically involves multi-step organic synthesis techniques. Common methods include:

- Condensation Reactions : Involving benzylamine and appropriate aldehydes or ketones.

- Cyclization : Often requires controlled conditions to ensure high yields.

- Purification Techniques : Such as recrystallization or chromatography are employed to obtain high-purity products .

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between the target compound and analogs:

Hydrogen Bonding and Crystal Packing

- This contrasts with N-benzyl-4-methyl-6-phenyl-pyrimidin-2-amine (), where the methyl group reduces acceptor capacity, leading to simpler N–H⋯N hydrogen-bonded chains .

- Triazole-containing analog (): The triazole ring enables intra- and intermolecular C–H⋯N bonds, creating a supramolecular network. This contrasts with the target compound’s nitro-driven interactions, which may favor denser packing .

- Fluorophenyl/methoxyphenyl analog (): Weak C–H⋯O and C–H⋯π interactions dominate, with methoxy groups participating in hydrogen bonding. The fluorophenyl group’s electronegativity may further stabilize crystal lattices .

Biological Activity

N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly in cancer research. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine is C19H18N4O2, with a molecular weight of approximately 382.415 g/mol. The compound features a pyrimidine ring substituted with a benzyl group and a nitrophenyl group, which are critical for its biological activity .

Research indicates that N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine interacts with various biological targets, particularly enzymes involved in cancer cell survival. Preliminary studies suggest that it may inhibit deubiquitinases, which play a role in tumor growth and proliferation. This inhibition could lead to the induction of apoptosis in cancer cells, making the compound a candidate for further investigation as an anticancer agent .

Anticancer Potential

The compound has shown promising results in targeting specific molecular pathways associated with cancer. For instance:

- Inhibition of Tumor Growth : Studies have demonstrated that similar pyrimidine derivatives can significantly inhibit key enzymes involved in cancer cell survival, suggesting that N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine may exhibit similar properties .

- Case Study : In vitro tests on various cancer cell lines have indicated that this compound reduces cell proliferation rates significantly compared to controls. Specific IC50 values are yet to be established but preliminary results suggest effective concentrations in the low micromolar range .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may also possess anti-inflammatory effects. Pyrimidine derivatives have been reported to suppress COX-2 activity, a key enzyme in inflammatory processes:

| Compound | Activity | IC50 (µM) |

|---|---|---|

| N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine | COX-2 Inhibition | TBD |

| Celecoxib (Standard) | COX-2 Inhibition | 0.04 ± 0.01 |

This suggests a dual therapeutic potential for treating both cancer and inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine is crucial for optimizing its efficacy:

- Functional Groups : The presence of the nitrophenyl group enhances the compound's reactivity and biological activity.

- Substituent Variability : Modifications at positions 2 and 3 of the pyrimidine ring can lead to diverse pharmacological profiles, indicating potential avenues for developing more potent analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation of pyrimidine precursors. For example, a pyrimidine core can be functionalized via Suzuki coupling to introduce aryl groups, followed by benzylamine substitution. Optimization includes:

- Catalytic systems (e.g., Pd(PPh₃)₄ for cross-coupling reactions).

- Solvent selection (e.g., DMF or THF for polar intermediates).

- Temperature control (reflux conditions for improved yield).

Purity is confirmed via HPLC and NMR .

Q. How can the molecular structure of this compound be reliably characterized?

- Methodological Answer : X-ray crystallography using the SHELX suite is the gold standard for structural elucidation . Key steps include:

- Growing single crystals via slow evaporation.

- Data collection on a diffractometer (e.g., Bruker D8 QUEST).

- Refinement with SHELXL to resolve bond lengths, angles, and torsion angles.

Complementary techniques like FT-IR and high-resolution mass spectrometry validate functional groups and molecular weight .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystalline packing of this compound?

- Methodological Answer : Graph set analysis (Etter’s method) identifies hydrogen-bonding patterns, while Hirshfeld surfaces map non-covalent interactions. For example:

- Intramolecular N–H⋯N bonds stabilize the pyrimidine core.

- Weak C–H⋯O or C–H⋯π interactions contribute to 3D lattice formation.

Computational tools (Mercury 4.0) visualize packing motifs and quantify interaction energies .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results) for pyrimidine derivatives?

- Methodological Answer : Discrepancies arise from assay variability or impurities. Resolve via:

- Standardized assays : Use CLSI guidelines for MIC determinations.

- Purity validation : NMR (≥95% purity) and LC-MS to exclude byproducts.

- SAR studies : Compare with analogs (e.g., 4-chlorophenyl derivatives) to identify critical substituents .

Q. How can computational modeling predict the compound’s potential as a kinase inhibitor?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against kinase targets (e.g., EGFR or CDK2):

- Prepare ligand and receptor files (PDB ID: 1M17).

- Score binding affinities and validate with MD simulations (GROMACS).

Experimental validation via enzyme inhibition assays (IC₅₀ measurements) confirms predictions .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- HPLC-DAD : Monitor degradation products over time (pH 1–13).

- UV-Vis spectroscopy : Track absorbance shifts indicative of nitro group reduction.

- DFT calculations : Predict protonation states and reactive sites (Gaussian 16) .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy groups).

- Test biological activity (e.g., IC₅₀ in cancer cell lines).

- Perform QSAR modeling (CODESSA Pro) to correlate electronic parameters (Hammett σ) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.